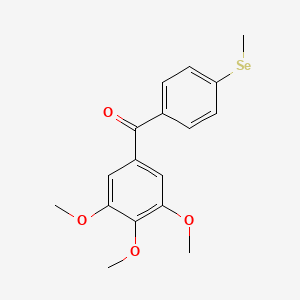

(4-(Methylselanyl)phenyl)(3,4,5-trimethoxyphenyl)methanone

Description

Properties

Molecular Formula |

C17H18O4Se |

|---|---|

Molecular Weight |

365.3 g/mol |

IUPAC Name |

(4-methylselanylphenyl)-(3,4,5-trimethoxyphenyl)methanone |

InChI |

InChI=1S/C17H18O4Se/c1-19-14-9-12(10-15(20-2)17(14)21-3)16(18)11-5-7-13(22-4)8-6-11/h5-10H,1-4H3 |

InChI Key |

UXPNPCSYVOMKCJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)C2=CC=C(C=C2)[Se]C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Ketone Core (3,4,5-Trimethoxyphenyl Ketone Intermediate)

The ketone intermediate, (3,4,5-trimethoxyphenyl)(4-halophenyl)methanone, is typically synthesized via Friedel-Crafts acylation or Grignard reaction pathways:

Friedel-Crafts Acylation Approach :

- 3,4,5-trimethoxybenzoic acid is converted to the corresponding acid chloride using thionyl chloride (SOCl2) under reflux in anhydrous dichloromethane.

- The acid chloride then reacts with an activated aromatic compound (e.g., anisole or 4-halobenzene) in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl3) at low temperature (0 °C to room temperature) to afford the ketone intermediate.

- Workup involves quenching with ice-cold hydrochloric acid, extraction, and purification by washing and drying steps.

Introduction of the Methylselanyl Group

The methylselanyl substituent on the 4-phenyl ring is introduced by nucleophilic substitution or transition-metal-catalyzed coupling reactions:

Nucleophilic Substitution Using Methylselenol or Sodium Methylselenolate :

- The 4-halophenyl ketone intermediate (usually 4-bromophenyl or 4-iodophenyl derivative) undergoes nucleophilic aromatic substitution with methylselenolate anion generated in situ from elemental selenium and methyl iodide or methyl bromide under basic conditions.

- The reaction is typically performed in polar aprotic solvents such as DMF or DMSO at moderate temperatures (50–80 °C).

- The product is isolated by extraction and chromatographic purification.

Transition-Metal Catalyzed Coupling (e.g., Copper or Palladium Catalysis) :

- The 4-halophenyl ketone reacts with methylselenol or methylselenium reagents in the presence of copper catalysts (CuI) and ligands under inert atmosphere.

- Conditions generally involve mild heating (60–100 °C) and base (e.g., K2CO3) to facilitate C–Se bond formation.

- This method offers higher regioselectivity and yields compared to direct nucleophilic substitution.

Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Acid chloride formation | 3,4,5-trimethoxybenzoic acid + SOCl2 | DCM | Reflux 4 h | 4 h | — | Removal of solvent after reaction |

| Friedel-Crafts acylation | Acid chloride + anisole + AlCl3 | DCM | 0 °C to RT | 30 min | ~60-75 | Quenched with HCl, extraction, drying |

| Grignard reaction | 3,4,5-trimethoxyphenylmagnesium bromide + aryl halide | THF | 0 °C to RT | Overnight | 40-80 | Column chromatography purification |

| Methylselanyl substitution | 4-halophenyl ketone + methylselenolate + CuI + base | DMF or DMSO | 60–100 °C | 6–24 h | 50-85 | Inert atmosphere, chromatographic isolation |

Purification and Characterization

- Purification : The crude products are purified by silica gel column chromatography using gradients of hexane/ethyl acetate or dichloromethane/methanol mixtures.

- Characterization : Confirmed by ^1H NMR, ^13C NMR, mass spectrometry (ESI-MS), and melting point analysis. The presence of the methylselanyl group is verified by characteristic selenium-related signals and mass peaks.

Research Findings and Optimization Notes

- The Friedel-Crafts acylation method provides a straightforward route to the ketone intermediate but may suffer from moderate yields due to side reactions and polyacylation.

- Grignard methods offer better control and higher purity but require strict anhydrous conditions and careful temperature control.

- The selenium introduction step benefits significantly from copper-catalyzed coupling, improving regioselectivity and yield compared to direct nucleophilic substitution.

- Reaction times and temperatures can be optimized based on substrate reactivity and scale.

- Use of freshly prepared methylselenolate and inert atmosphere is critical to prevent oxidation and decomposition of selenium reagents.

Summary Table of Preparation Methods

| Methodology | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Friedel-Crafts Acylation | Acid chloride formation + acylation | Simple, scalable | Moderate yield, side reactions |

| Grignard Reaction | Organomagnesium reagent + electrophile | High purity, good control | Sensitive to moisture |

| Nucleophilic Substitution | Halogen displacement by methylselenolate | Straightforward | Lower selectivity, moderate yield |

| Copper-Catalyzed Coupling | Transition-metal catalyzed C–Se bond formation | High regioselectivity, higher yield | Requires catalyst handling |

Chemical Reactions Analysis

Types of Reactions

(4-(Methylselanyl)phenyl)(3,4,5-trimethoxyphenyl)methanone can undergo various types of chemical reactions, including:

Oxidation: The methylselanyl group can be oxidized to form a selenoxide.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to deprotonate the methoxy groups, allowing for nucleophilic substitution.

Major Products Formed

Oxidation: Selenoxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that (4-(Methylselanyl)phenyl)(3,4,5-trimethoxyphenyl)methanone exhibits promising biological activities:

- Anticancer Properties : Preliminary studies suggest that compounds containing selenium can induce apoptosis in cancer cells. For instance, related selenides have shown significant cytotoxic effects against various cancer cell lines, including breast adenocarcinoma and prostate cancer cells .

- Microtubule Inhibition : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism suggests that (4-(Methylselanyl)phenyl)(3,4,5-trimethoxyphenyl)methanone may also act as an antimitotic agent .

Structure-Activity Relationship (SAR)

Predictive models using structure-activity relationship (SAR) analyses indicate that the presence of both selenium and methoxy groups could enhance biological activity. The interactions of this compound with biological targets have been modeled using computational methods to better understand its efficacy.

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that related organoselenium compounds exhibit significant cytotoxicity against human prostate cancer cells at low concentrations (IC50 values around 1.7 µM), indicating strong potential for therapeutic applications in oncology .

- Microtubule Dynamics : Research on similar compounds has shown their ability to disrupt microtubule formation in cancer cells, leading to cell cycle arrest at the G2-M phase. This provides a compelling rationale for further investigation into the anticancer mechanisms of (4-(Methylselanyl)phenyl)(3,4,5-trimethoxyphenyl)methanone .

Mechanism of Action

The mechanism of action of (4-(Methylselanyl)phenyl)(3,4,5-trimethoxyphenyl)methanone is not fully understood, but it is believed to involve interactions with various molecular targets. The trimethoxyphenyl group is known to interact with proteins such as tubulin, while the methylselanyl group may interact with enzymes involved in redox reactions. These interactions can lead to the modulation of cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Key Observations :

- Selenium vs. Sulfur/Oxygen : The methylselanyl group in the target compound may confer distinct electronic and steric properties compared to sulfur-containing analogs (e.g., methylthio groups in ). Selenium’s larger atomic radius and polarizability could enhance binding to tubulin’s hydrophobic pockets .

- Trifluoromethyl vs. Methylselanyl : CF3 groups (e.g., in ) improve metabolic stability but lack selenium’s redox activity. The target compound’s Se-CH3 group may synergize with the trimethoxyphenyl moiety to induce oxidative stress in cancer cells.

- Heterocyclic vs. Aryl Substituents : Imidazole or thiazole rings (e.g., ) enhance planar rigidity, improving tubulin binding. The target’s simpler aryl group may reduce synthetic complexity but limit potency compared to heterocyclic analogs.

Table 2: Comparative Antiproliferative Activity

- Potency Gap : The target compound’s activity is inferred from structural analogs. Selenium’s pro-oxidant effects may enhance cytotoxicity but require validation.

- Mechanistic Divergence : While most analogs inhibit tubulin (e.g., ), fluorophenyl-pyrrole derivatives target EGFR pathways, suggesting substituent-dependent mechanism shifts.

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison

- logP and Solubility: The target’s higher logP (vs.

- Synthetic Challenges: Selenium incorporation may require specialized reagents (e.g., selenocysteine analogs), whereas trifluoromethyl or imidazole groups are synthetically accessible .

Biological Activity

The compound (4-(Methylselanyl)phenyl)(3,4,5-trimethoxyphenyl)methanone is an aryl ketone with significant potential in medicinal chemistry due to its unique structural features. It consists of a phenyl ring substituted with a methylselanyl group and another heavily substituted phenyl ring with three methoxy groups. This article explores its biological activity, synthesis methods, and structure-activity relationships (SAR).

Structural Characteristics

The structural formula of the compound can be represented as follows:

This compound's unique features include the presence of selenium and multiple methoxy groups, which may contribute to its distinct biological activities.

Synthesis Methods

The synthesis of (4-(Methylselanyl)phenyl)(3,4,5-trimethoxyphenyl)methanone can be achieved through various methods:

- Refluxing : Using suitable solvents and reagents to facilitate the reaction.

- One-pot synthesis : A method that minimizes the number of steps and reagents used.

Anticancer Properties

Research indicates that compounds with similar structures often exhibit anticancer properties. For instance, studies have shown that derivatives of aryl ketones can inhibit tumor cell proliferation. The following table summarizes some relevant findings:

These results suggest that (4-(Methylselanyl)phenyl)(3,4,5-trimethoxyphenyl)methanone may have comparable or superior activity against certain cancer cell lines.

The biological activity is primarily attributed to the compound's ability to interact with microtubules and inhibit tubulin polymerization. This mechanism is crucial for cancer cell division and proliferation. In vitro studies have demonstrated that similar compounds inhibit tubulin assembly effectively.

Structure-Activity Relationship (SAR)

Predictive models using SAR analysis suggest that the presence of both selenium and methoxy groups enhances biological activity. The following table compares structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (4-Methylphenyl)(3,4-dimethoxyphenyl)methanone | Aryl ketone with dimethoxy substitution | Lacks selenium; potential differences in reactivity |

| (4-(Ethylthio)phenyl)(3-methoxyphenyl)methanone | Aryl ketone with ethylthio group | Different sulfur-containing substituent |

| (4-(Chlorophenyl)(3-methoxyphenyl)methanone | Aryl ketone with chlorinated substitution | Halogenated; may exhibit different biological activity |

The presence of selenium in (4-(Methylselanyl)phenyl)(3,4,5-trimethoxyphenyl)methanone is hypothesized to enhance its reactivity and biological efficacy compared to other derivatives.

Case Studies

Several studies have explored the biological effects of related compounds. For example:

- Antiproliferative Activity : Compounds structurally related to (4-(Methylselanyl)phenyl)(3,4,5-trimethoxyphenyl)methanone were tested against various cancer cell lines, showing promising results in inhibiting cell growth.

- Protein Kinase Inhibition : Similar aryl ketones have been evaluated for their ability to inhibit protein kinases, which are critical in cancer progression. Some compounds exhibited IC50 values lower than genistein, a known reference compound for kinase inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.